molecular formula C17H14F3N3O B175471 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 177954-78-8

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B175471
M. Wt: 333.31 g/mol
InChI Key: MKYYPGUUZBYUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, commonly referred to as 3AP-1TFE, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the benzodiazepinone class of compounds, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on benzodiazepine derivatives, including those related to the compound , highlights the diversity of synthetic routes and the exploration of their chemical properties. Földesi, Volk, and Milen (2018) provide an extensive review of 2,3-benzodiazepine-related compounds, focusing on their synthesis, chemical properties, and potential as precursors for novel therapeutics aimed at treating diseases without current remedies, such as certain cancers, and addressing the challenge of antibiotic resistance Földesi, Volk, & Milen, 2018.

Biological Efficacy and Potential Therapeutic Uses

The biological activities of 1,4-diazepine derivatives, which share structural similarities with the compound of interest, have been extensively reviewed by Rashid et al. (2019). They highlight the significant antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities of these compounds, suggesting their exploration for pharmaceutical applications Rashid et al., 2019.

Environmental Impact and Degradation

Kosjek et al. (2012) discuss the environmental occurrence, fate, and transformation of benzodiazepine derivatives, identifying them as emerging environmental contaminants. Their research emphasizes the need for understanding the environmental impact and degradation pathways of these compounds, including their removal efficiency in water treatment processes Kosjek et al., 2012.

Synthetic Utilities and Advancements

Ibrahim (2011) reviews synthetic approaches for benzodiazepines and related compounds, shedding light on their synthetic utilities and the development of methods that could be applicable to the synthesis of the specific compound . This research outlines potential pathways for the creation of novel benzodiazepine derivatives with enhanced biological activities Ibrahim, 2011.

properties

IUPAC Name

3-amino-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)10-23-13-9-5-4-8-12(13)14(22-15(21)16(23)24)11-6-2-1-3-7-11/h1-9,15H,10,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYYPGUUZBYUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444182
Record name 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one

CAS RN

177954-78-8
Record name 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-azido-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2-one (crude from above) in 1.3 L THF was added triphenylphosphine (109 g, 0.417 mol) and water (150 mL). This was stirred overnight at ambient temperature The reaction was then concentrated under reduced pressure, taken up in 1N HCl (1500 mL), and extracted with ethyl ether (2×500 mL). The combined organics were back extracted with 1N HCl (1×300 mL). The combined aqueous layers were back extracted with ethyl acetate (100 mL) and then basefied with sat. NaHCO3 (100 mL) and 50% NaOH until pH=10. This was extracted with ethyl acetate (2×500 mL). The combined ethyl acetate fractions were dried over Na2SO4, evaporated under reduced pressure and crystallized from ethyl ether to give the title compound as a powder. MP=141-143° C.;
Name
3-azido-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.